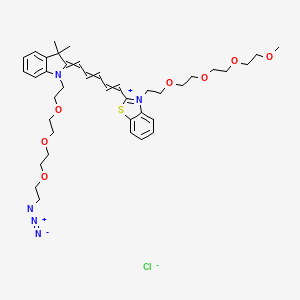

N-(azide-PEG4)-3

説明

Overview of Polyethylene (B3416737) Glycol (PEG) Linkers in Advanced Chemical and Biological Systems

Polyethylene glycol (PEG) linkers are synthetic polymers made of repeating ethylene (B1197577) oxide units (–CH₂−CH₂−O−). chempep.com They function as flexible spacers that connect two or more molecular components, such as a drug and a targeting molecule. axispharm.com The practice of attaching PEG chains to molecules, known as PEGylation, dates back to the 1970s and was initially used to improve the therapeutic properties of proteins by extending their circulation time in the bloodstream and reducing their immunogenicity. chempep.com

PEG linkers are highly valued in research and biotechnology for a unique combination of properties:

Water Solubility: The repeating ethylene oxide units are hydrophilic, allowing PEG linkers to increase the solubility of hydrophobic molecules in aqueous solutions. axispharm.comthermofisher.com

Biocompatibility: PEG is generally non-toxic and is approved by regulatory bodies for various biomedical uses. chempep.com

Low Immunogenicity: PEG typically does not provoke a significant immune response. chempep.combroadpharm.com

Flexibility: The structure of the PEG chain allows for free rotation, providing conformational flexibility to the linked molecules. chempep.com

"Stealth" Properties: When conjugated to a molecule, PEG forms a hydration shell that can shield it from enzymatic degradation and recognition by the immune system. chempep.com

PEG linkers can be categorized into two main classes: polydisperse and monodisperse. Polydisperse PEGs are mixtures of polymers with a range of molecular weights, while monodisperse PEGs, also called discrete PEGs (dPEGs), consist of a single, defined chemical structure with a precise molecular weight and an exact number of PEG units. broadpharm.com This precision is critical in applications like the development of antibody-drug conjugates (ADCs), where the linker's length and properties can significantly impact the conjugate's effectiveness and pharmacokinetics. broadpharm.com The versatility of PEG linkers is further enhanced by the ability to functionalize their ends with a wide variety of reactive groups, enabling them to participate in numerous conjugation chemistries. purepeg.com

Fundamental Principles of Azide (B81097) Chemistry in Bioorthogonal Conjugation

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.gov These reactions rely on pairs of mutually reactive functional groups that are abiotic, meaning they are absent from and non-reactive with biological molecules like proteins and nucleic acids. nih.govnih.gov This ensures that the reaction is highly specific and selective for the intended targets. nih.gov

The azide (–N₃) functional group is a cornerstone of bioorthogonal chemistry. nih.gov It is small, stable, and generally unreactive toward the functional groups found in biological systems, making it an ideal chemical reporter. nih.gov The azide group's utility lies in its ability to undergo highly specific and efficient ligation reactions. Key azide-based bioorthogonal reactions include:

Staudinger Ligation: One of the earliest bioorthogonal reactions, the Staudinger ligation occurs between an azide and a phosphine (B1218219). nih.govacs.org A modified version of the reaction results in the stable formation of an amide bond, covalently linking the two molecules. nih.gov While groundbreaking, this reaction often exhibits slow kinetics. nih.govacs.org

Azide-Alkyne Huisgen Cycloaddition (Click Chemistry): This reaction involves a 1,3-dipolar cycloaddition between an azide and an alkyne to form a stable triazole ring. wikipedia.org The copper(I)-catalyzed version (CuAAC) is extremely efficient and regioselective. genelink.com The development of strain-promoted azide-alkyne cycloaddition (SPAAC) using strained cyclooctynes (like DBCO or BCN) eliminated the need for a potentially toxic copper catalyst, making the reaction even more suitable for use in living cells. axispharm.comlumiprobe.com

These reactions provide a powerful toolkit for chemists to "click" molecules together with high precision, enabling applications from tracking biomolecules in live cells to constructing complex therapeutic agents. nih.govwikipedia.org

Significance of N-(Azide-PEG4) Architectures as Modular Building Blocks in Research

N-(Azide-PEG4) architectures are heterobifunctional linkers that combine the azide group's bioorthogonal reactivity with the advantageous properties of a discrete PEG4 spacer. This design creates a modular building block that can be used to connect different molecules with precision and control.

The structure consists of three key components:

The Azide Group (N₃): This serves as a bioorthogonal handle for "click chemistry," allowing for specific attachment to molecules containing an alkyne or a strained cyclooctyne (B158145) group. biochempeg.combiochempeg.com

The PEG4 Spacer: A monodisperse chain of four ethylene glycol units provides a defined spacer length, enhances aqueous solubility, and improves the pharmacokinetic properties of the final conjugate. broadpharm.combiochempeg.com

A Second Functional Group: The other end of the linker is derivatized with a different reactive group, allowing for conjugation to a second molecule of interest.

This modularity allows for the creation of a wide array of research tools. For example, Azide-PEG4-NHS ester contains an N-hydroxysuccinimide (NHS) ester that reacts efficiently with primary amines on proteins or other biomolecules. biochempeg.com Similarly, Azide-PEG4-acid has a terminal carboxylic acid that can be coupled to amines using activators like EDC. biochempeg.com More complex, branched structures like N-(Azido-PEG4)-N-bis(PEG4-amine) offer multiple attachment points for creating multifunctional constructs. broadpharm.com This "plug-and-play" capability makes Azide-PEG4 linkers essential for systematically building complex molecules like antibody-drug conjugates (ADCs), PROTACs, and labeled imaging agents. biochempeg.comprecisepeg.com

Scope and Academic Relevance of N-(Azide-PEG4)-Based Research

The unique combination of features in N-(Azide-PEG4) scaffolds has led to their widespread adoption across various fields of scientific research. Their ability to link disparate molecules while imparting beneficial properties makes them highly relevant in both academic and industrial settings.

Key areas of application include:

Drug Delivery and Development: N-(Azide-PEG4) linkers are integral to the synthesis of antibody-drug conjugates (ADCs). biochempeg.com They connect a potent cytotoxic drug to a specific antibody, with the PEG component enhancing solubility and stability. They are also used in developing PROTACs (Proteolysis Targeting Chimeras), where they link a target-binding ligand to an E3 ligase ligand, and in nanoparticle-based drug delivery systems. broadpharm.comprecisepeg.com

Bioconjugation and Imaging: These linkers are used to attach fluorescent dyes, such as Cyanine5 (Cy5), to biomolecules for use in advanced imaging techniques like fluorescence microscopy and flow cytometry. axispharm.comaxispharm.com This allows for the visualization and tracking of specific molecules in cells and tissues.

Materials Science and Nanotechnology: Azide-PEG4 scaffolds are employed to functionalize surfaces and create new materials with specific properties. biochempeg.com For example, they can be used to attach biomolecules to surfaces for diagnostic assays.

Oligonucleotide and Peptide Chemistry: The linkers can be used to modify peptides and oligonucleotides, for instance, to create cyclic oligos for biophysical studies or to attach labels for detection. genelink.com

The ongoing development of new Azide-PEG4 derivatives continues to expand their utility, making them a foundational tool for innovation in chemical biology, medicine, and materials science. biochempeg.com

Data Tables

Table 1: General Properties of N-(Azide-PEG4) Scaffolds

| Feature | Description |

| Core Structure | Consists of an azide (N₃) group, a discrete polyethylene glycol chain with four repeating units (PEG4), and a second terminal functional group (e.g., NHS ester, carboxylic acid, amine). |

| Bioorthogonal Reactivity | The azide group enables highly selective "click" reactions with alkyne or cyclooctyne-modified molecules, forming a stable triazole linkage. lumiprobe.combiochempeg.com |

| Hydrophilicity | The PEG4 component is water-soluble, which helps to increase the solubility of the entire conjugate in aqueous environments, preventing aggregation. thermofisher.combiochempeg.com |

| Spacer Arm | Provides a defined and flexible spacer of a specific length between the two conjugated molecules, which can be critical for maintaining the biological activity of each component. |

| Biocompatibility | The PEG component is non-toxic and has low immunogenicity, making these scaffolds suitable for in vivo applications. chempep.com |

| Modularity | Available with a variety of terminal functional groups, allowing for versatile and targeted conjugation to a wide range of biomolecules and surfaces. broadpharm.combroadpharm.com |

特性

分子式 |

C39H54ClN5O7S |

|---|---|

分子量 |

772.4 g/mol |

IUPAC名 |

2-[5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium chloride |

InChI |

InChI=1S/C39H54N5O7S.ClH/c1-39(2)33-11-7-8-12-34(33)43(18-21-47-26-29-50-28-25-46-20-17-41-42-40)37(39)15-5-4-6-16-38-44(35-13-9-10-14-36(35)52-38)19-22-48-27-30-51-32-31-49-24-23-45-3;/h4-16H,17-32H2,1-3H3;1H/q+1;/p-1 |

InChIキー |

MHHLVWQRJSAVFX-UHFFFAOYSA-M |

正規SMILES |

CC1(C2=CC=CC=C2N(C1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CCOCCOCCOCCOC)CCOCCOCCOCCN=[N+]=[N-])C.[Cl-] |

製品の起源 |

United States |

Synthetic Methodologies for N Azide Peg4 Functionalized Compounds

General Synthetic Routes to Azide-Terminated Polyethylene (B3416737) Glycol Derivatives

The foundational step in synthesizing N-(azide-PEG4)-functionalized compounds is the creation of an azide-terminated PEG chain. A common and efficient method involves a two-step process starting from a hydroxyl-terminated PEG. nih.govacs.org

First, the terminal hydroxyl group of the PEG molecule is converted into a better leaving group, typically a mesylate. This is achieved by reacting the PEG with methanesulfonyl chloride in the presence of a base, such as triethylamine. It is crucial to perform this reaction under anhydrous conditions to prevent side reactions. nih.gov The starting PEG should be dried, for instance, by azeotropic distillation with toluene, to remove any trace amounts of water. nih.gov

In the second step, the mesylate-activated PEG is reacted with an azide (B81097) source, most commonly sodium azide (NaN₃), in a suitable solvent like ethanol (B145695) or dimethylformamide (DMF). mdpi.comnih.gov This nucleophilic substitution reaction replaces the mesylate group with the azide group, yielding the desired azide-terminated PEG derivative. mdpi.com The reaction's progress can be monitored using techniques like ¹H NMR spectroscopy to confirm the quantitative conversion of the terminal group. researchgate.net The final product is typically purified by precipitation and filtration. nih.gov

An alternative route begins with an α-allyl-ω-hydroxyl PEG, which is prepared through the ring-opening polymerization of ethylene (B1197577) oxide using allyl alcohol as an initiator. nih.govacs.org The hydroxyl end is then converted to an azide group as described above. nih.govacs.org This method provides a heterobifunctional PEG with an azide at one end and an allyl group at the other, which can be further modified. nih.govacs.org

Targeted Synthesis of N-(Azide-PEG4) Derivatives with Diverse Terminal Functionalities

The versatility of the azide-terminated PEG scaffold allows for the introduction of various functional groups at the opposing terminus, enabling a wide range of applications.

Formation of Amino-Functionalized N-(Azide-PEG4) Compounds

Amino-functionalized azide-PEG derivatives are valuable intermediates for bioconjugation. nih.gov One synthetic strategy to produce these heterobifunctional linkers starts with a PEG molecule that has both an azide and a protected amine group. For instance, a Boc-protected amino-PEG-azide can be synthesized and then deprotected. nih.gov

A common method to introduce the amine functionality is through the reduction of an azide group. However, for creating a heterobifunctional Azide-PEG-Amine, a precursor with two different reactive ends is necessary. One approach involves starting with an α-allyl-ω-azido-PEG. nih.govacs.org A radical addition of a thiol compound, such as cysteamine, to the allyl group can introduce a primary amine. nih.govacs.org

Alternatively, a more direct synthesis involves the reduction of a diazido-PEG derivative. However, selective reduction can be challenging. A more controlled approach starts with a precursor like H₂N-PEG-OH. nih.gov The hydroxyl group is first converted to an azide, and the amino group is protected during this process. For example, a Boc-protected amino-PEG-OH can be synthesized, followed by the conversion of the hydroxyl group to an azide via the mesylate intermediate. nih.gov The final step is the deprotection of the amine group using an acid like trifluoroacetic acid (TFA). nih.gov

Another reported method involves the reduction of azido-terminated PEGs using zinc in the presence of ammonium (B1175870) chloride, which has been shown to afford amino-terminated PEGs in high yields and with excellent end-group fidelity. nih.gov

| Compound Name | Molecular Formula | Description |

| Azide-PEG-NH₂ | Not specified in sources | A heterobifunctional PEG derivative with a terminal azide group and a primary amine group. nih.govacs.org |

| Amino-PEG4-Amine | Not specified in sources | A PEG derivative containing two primary amino groups, with a hydrophilic PEG spacer to increase aqueous solubility. cd-bioparticles.net |

| H₂N-PEG-N₃ | Not specified in sources | A PEG derivative with a terminal amino group and a terminal azide group. nih.gov |

Synthesis of Carboxylic Acid-Functionalized N-(Azide-PEG4) Compounds

The synthesis of Azide-PEG-Carboxylic Acid compounds provides a linker with two distinct reactive handles: the azide for click chemistry and the carboxylic acid for amide bond formation with primary amines. nanosoftpolymers.com

One synthetic route starts with an α-allyl-ω-azido-PEG. The terminal allyl group can undergo carboxylation through a radical addition reaction with a thiol-containing carboxylic acid, such as mercaptoacetic acid. nih.govacs.org This method provides a well-defined heterobifunctional product. nih.govacs.org

Another approach involves the modification of a hydroxyl-terminated azide-PEG. The hydroxyl group can be reacted with a reagent like ethyl bromoacetate (B1195939) after deprotonation with sodium hydride. nih.gov The resulting ester is then saponified using a base like sodium hydroxide, followed by acidification to yield the carboxylic acid. nih.gov

Commercially available Azide-PEG4-COOH is a monodispersed heterobifunctional PEG reagent that serves as a useful crosslinking agent. nanosoftpolymers.com

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Description |

| Azide-PEG4-COOH | C₁₁H₂₁N₃O₆ | 291.30 | 1257063-35-6 | A monodispersed heterobifunctional PEG reagent with an azide and a carboxyl group. nanosoftpolymers.com |

| Azide-PEG-COOH | Not specified in sources | Not specified in sources | Not specified in sources | A heterobifunctional PEG derivative with a terminal azide group and a carboxyl group. nih.govacs.org |

Integration of N-Hydroxysuccinimide (NHS) Ester Moieties

N-Hydroxysuccinimide (NHS) esters are highly reactive functional groups that readily form stable amide bonds with primary amines in a process called aminolysis. Integrating an NHS ester into an azide-PEG4 linker creates a powerful tool for bioconjugation, particularly for labeling proteins and other amine-containing molecules. broadpharm.com

Azido-PEG4-NHS-ester is a heterobifunctional linker that contains an azide group for click chemistry reactions (such as copper-catalyzed azide-alkyne cycloaddition or strain-promoted alkyne-azide cycloaddition) and an NHS ester for amine coupling. broadpharm.commedchemexpress.com The PEG4 spacer enhances the water solubility of the molecule. broadpharm.com These linkers are frequently used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). medchemexpress.com

The synthesis of these compounds typically involves the activation of a precursor, Azide-PEG4-Carboxylic Acid, with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of N-hydroxysuccinimide.

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Description |

| Azido-PEG4-NHS-ester | C₁₅H₂₄N₄O₈ | 388.4 | 944251-24-5 | A PEG-based PROTAC linker containing an azide group and an NHS ester. broadpharm.commedchemexpress.com |

| N-(Azido-PEG4)-N-Boc-PEG4-NHS ester | Not specified in sources | Not specified in sources | Not specified in sources | A click chemistry reagent containing an azide group for copper-catalyzed azide-alkyne cycloaddition reactions. bioscience.co.uk |

Incorporating Fluorescent Dyes and Reporter Groups

The azide functionality of N-(azide-PEG4) derivatives makes them ideal for conjugation with fluorescent dyes that have been modified to contain an alkyne group. This allows for the creation of fluorescent probes for imaging and detection applications. The hydrophilic PEG spacer helps to improve the solubility of often hydrophobic dyes in aqueous environments and reduces steric hindrance. broadpharm.com

For example, Fluorescein-PEG4-azide is a green-emitting fluorescent dye derivative with an azide group that enables its attachment to molecules via click chemistry. broadpharm.com The synthesis of such conjugates can involve reacting an alkyne-modified fluorescein (B123965) with an azide-PEG derivative.

General strategies for creating dye-PEG conjugates often involve synthesizing a dye with a reactive group that can be coupled to a functionalized PEG. nih.govwustl.edu For instance, a dye with a carboxylic acid group can be conjugated to an amino-PEG-azide derivative. The choice of synthetic route depends on the specific dye and the desired final structure.

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Excitation Max (nm) | Emission Max (nm) | Description |

| Fluorescein-PEG4-azide | C₃₁H₃₃N₅O₉S | 651.7 | 1454662-54-4 | 494 | 517 | A green-emitting fluorescent dye derivative with an azide group for click chemistry. broadpharm.com |

Synthesis of N-(Azide-PEG4)-Based Branched and Multi-Arm Architectures

Branched and multi-arm PEG derivatives are of significant interest for applications in drug delivery and tissue engineering, as they allow for the attachment of multiple copies of a molecule of interest or the creation of complex hydrogel networks. jenkemusa.combroadpharm.com

The synthesis of these architectures often starts from a central core molecule that is ethoxylated to create multiple PEG arms. For example, 4-arm PEGs can be synthesized by the ethoxylation of pentaerythritol. jenkemusa.com The terminal hydroxyl groups of these multi-arm PEGs can then be converted to azides using the methods described in section 2.1. jenkemusa.com

More complex branched structures can also be created that incorporate different functional groups on the various arms. For example, N-(Amino-PEG4)-N-bis(PEG4-Azide) is a three-armed PEG linker with two azide groups available for click chemistry and one primary amine that can react with carboxylic acids. broadpharm.com Another example is N-(Azido-PEG4)-N-bis(PEG4-NHS ester), which is a branched linker with two NHS ester groups and one terminal azide. broadpharm.com These heterofunctional branched PEGs are particularly useful in the development of antibody-drug conjugates, as they can increase the drug-to-antibody ratio (DAR). broadpharm.com

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Description |

| 4arm PEG Azide | Not specified in sources | Varies | Not specified in sources | A multi-arm PEG derivative with four azide-terminated PEG chains, useful for cross-linking into hydrogels. jenkemusa.com |

| N-(Amino-PEG4)-N-bis(PEG4-Azide) | C₃₀H₆₂N₈O₁₂ | 726.9 | Not specified in sources | A three-armed PEG linker with two azide groups and one primary amine. broadpharm.com |

| N-(Azido-PEG4)-N-bis(PEG4-NHS ester) | C₄₁H₆₈N₆O₂₁ | 981 | 2353409-90-0 | A branched linker with two NHS ester groups and one terminal azide. broadpharm.com |

| Azide-PEG4-azide | Not specified in sources | Not specified in sources | 101187-39-7 | A hydrophilic linker with two azide groups for modifying with click chemistry. lumiprobe.com |

| N-(NHS ester-PEG4)-N-bis(PEG4-azide) | Not specified in sources | Not specified in sources | Not specified in sources | A branched linker with two azide groups and a terminal NHS ester. broadpharm.com |

| N-(Azido-PEG4)-L-Lysine | C₁₇H₃₃N₅O₇ | 419.5 | Not specified in sources | A PEG linker with an azide group attached to the ε-amine of lysine, providing a free amine and carboxylic acid. broadpharm.com |

Enzymatic Incorporation Strategies for Azide-PEG4 Modified Nucleotides

The site-specific incorporation of modified nucleotides into nucleic acids is a powerful tool for biological research, enabling the introduction of functional handles for imaging, tracking, and conjugation. Enzymatic strategies are central to this approach, utilizing the catalytic machinery of polymerases to build nucleic acid chains from modified precursors. Azide-modified nucleoside triphosphates (NTPs), including those with PEG spacers, can serve as substrates for various DNA and RNA polymerases.

The successful enzymatic incorporation of an azide-modified nucleotide is dependent on several factors, including the specific polymerase used, the nature of the modification (including the linker), and the position of the modification on the nucleobase or sugar. nih.gov For instance, a protocol for the effective incorporation of an azide-modified uridine (B1682114) triphosphate (UTP) analog into an oligoribonucleotide has been established using an in vitro transcription reaction catalyzed by T7 RNA polymerase. researchgate.net The presence of the azide-modified ribonucleoside in the resulting transcript was confirmed through mass spectrometry and HPLC analysis of the enzymatically digested product. researchgate.net

The selection of the polymerase is critical, as different enzymes exhibit varying levels of tolerance for modified substrates. nih.gov Studies comparing various DNA polymerases from families A, B, and reverse transcriptase have shown that enzymes like Taq and Vent exo DNA polymerases are particularly efficient at incorporating a variety of fluorescently labeled nucleotides, a class of molecules that shares structural similarities with PEGylated nucleotides. nih.gov The efficiency of incorporation is influenced by the polymerase, the linker between the nucleotide and the reporter group, and the attachment position. nih.gov Engineered polymerases have also been developed to enhance the incorporation of modified nucleotides, such as those with 3'-blocking groups, for applications like next-generation sequencing. google.comgoogle.com

Metabolic labeling offers an alternative, in-cell approach where azide-modified nucleoside analogues are fed to cells and incorporated into nascent RNA through the cell's own enzymatic pathways. nih.gov This strategy has demonstrated that adenosine (B11128) analogues are particularly amenable to metabolic incorporation into cellular RNA, providing a powerful method for tracking transcription and polyadenylation in living systems. nih.gov The enzymatic synthesis of the initial azide-modified NTPs themselves is also an area of active research, with cascade reactions using enzymes like nucleoside kinases and NMP kinases showing promise for efficient, one-pot synthesis from nucleoside precursors. mdpi.com

| Enzyme Family/Type | Specific Enzyme Example(s) | Substrate Type | Application Context | Key Findings | Reference(s) |

| RNA Polymerase | T7 RNA Polymerase | Azide-modified UTP | In Vitro Transcription | Efficiently incorporates azide-modified UTP into oligoribonucleotides. | researchgate.net |

| DNA Polymerase (Family A) | Taq Polymerase | Fluorescently-labeled dNTPs | DNA Labeling | Highly efficient at incorporating a variety of modified nucleotides. | nih.gov |

| DNA Polymerase (Family B) | Vent exo Polymerase | Fluorescently-labeled dNTPs | DNA Labeling | Shows high efficiency for incorporating diverse nucleotide analogs. | nih.gov |

| Engineered Polymerases | Mutant forms of 9°N-7 (exo), KOD | 3'-phosphate-modified nucleotides | DNA Sequencing | Engineered to accept nucleotides with bulky 3' modifications. | google.com |

| Cellular Enzymes | Various (in vivo) | Azidonucleoside analogues (e.g., azidoadenosine) | Metabolic RNA Labeling | Adenosine analogues are readily incorporated into cellular RNA. | nih.gov |

Strategic Design and Optimization of Synthetic Pathways

The synthesis of compounds bearing the N-(azide-PEG4) group requires careful strategic design and optimization to ensure high yields, purity, and functionality. These strategies often involve modular approaches, leveraging well-established, high-efficiency reactions. The synthesis of a heterobifunctional linker like Azido-PEG4-NHS ester, for example, typically involves a multi-step process including azidation of a PEGylated precursor, deprotection, and subsequent activation of a carboxylic acid to form the N-hydroxysuccinimide (NHS) ester.

A cornerstone of many synthetic strategies involving azide-functionalized molecules is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction known for its high efficiency and regioselectivity. genelink.com The optimization of CuAAC reactions is crucial for maximizing the yield of the desired conjugate. Studies have systematically investigated the influence of various parameters on reaction yield. For the synthesis of a PEG-coumarin conjugate in supercritical CO2 (scCO2), key variables such as pressure, temperature, and catalyst-to-alkyne molar ratio were optimized using a response surface methodology. nih.govacs.org It was found that pressure and catalyst ratio had a positive effect on the yield, while temperature had a negative effect. acs.org The optimal conditions were determined to be 130 bar, a 0.5 catalyst/alkyne molar ratio, and a temperature of 35 °C, achieving yields over 80%. nih.govacs.org

Beyond specific reaction conditions, broader pathway optimization strategies, often adapted from metabolic engineering, can be applied. researchgate.net These include partitioning pathways into modules to avoid the accumulation of inhibitory intermediates and using scaffold proteins to co-localize enzymes and enhance flux through a synthetic pathway. researchgate.net For PEGylated compounds specifically, the synthetic strategy must also consider the properties of the PEG chain itself. For instance, when incorporating PEG into oligonucleotides via solid-phase synthesis, the molecular weight of the PEG can be limited by the pore size of the solid support and the viscosity of the PEG solution. nih.gov

| Parameter | Condition Range Studied | Optimal Value | Effect on Yield | Reference(s) |

| Pressure | 80 - 180 bar | 130 bar | Positive correlation; increasing pressure increases yield up to an optimum. | nih.govacs.org |

| Temperature | 35 - 55 °C | 35 °C | Negative correlation; increasing temperature decreases yield. | acs.org |

| Catalyst/Alkyne Molar Ratio | 0.1 - 0.5 | 0.5 | Positive correlation; increasing catalyst amount increases yield. | acs.org |

| Reaction Time | 24 - 48 h | 24 h | Most of the reaction completes within 24 hours, with only a small increase in yield at 48 hours. | acs.org |

Purification and Isolation Techniques for N-(Azide-PEG4) Products

The purification and isolation of N-(azide-PEG4) functionalized products are critical steps to ensure that the final material is free from unreacted starting materials, reagents, and byproducts, which could interfere with downstream applications. The inherent properties of PEG, particularly its hydrophilicity and potential polydispersity, present unique challenges and considerations for purification. nih.gov

Chromatographic methods are the most powerful and widely used techniques for the purification of PEGylated molecules. nih.gov

Size-Exclusion Chromatography (SEC) : This method, also known as gel filtration, separates molecules based on their hydrodynamic volume. It is highly effective for separating larger PEGylated conjugates (e.g., proteins or nanoparticles) from smaller molecules like excess Azide-PEG4-NHS ester reagent and its hydrolysis byproducts. chromatographyonline.com SEC can provide rapid, high-resolution separation between a non-PEGylated protein and its PEGylated form. waters.com

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : RP-HPLC separates molecules based on their hydrophobicity. waters.com The separation mechanism for PEGylated compounds is complex, as it is influenced by the hydrophobicity of the parent molecule as well as the length and dispersity of the attached PEG chain. nih.gov Research has shown that for PEGylated peptides, the retention time in RP-HPLC increases with the length of the PEG chain. nih.gov The polydispersity of the PEG itself can lead to significant peak broadening, complicating purification. nih.gov Using a monodisperse PEG source results in much sharper, well-resolved peaks. nih.govmdpi.com RP-UPLC (Ultra-Performance Liquid Chromatography) offers a higher-resolution version of this technique. waters.com

Often, a combination of techniques or multi-dimensional chromatography is employed for comprehensive purification and analysis. For example, an online 2D-LC system combining SEC and RP-HPLC can be used to analyze high molecular weight PEGylated proteins and low molecular weight reagents from a single injection. chromatographyonline.com Detection methods are also a key consideration, as PEG itself lacks a strong UV chromophore. Detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) are often used in series with UV detectors to quantify all non-volatile components, including the PEG reagents. chromatographyonline.comwaters.com

| Technique | Principle of Separation | Application for N-(Azide-PEG4) Products | Advantages | Disadvantages/Challenges | Reference(s) |

| Size-Exclusion Chromatography (SEC) | Hydrodynamic Radius / Molecular Size | Removal of excess, low MW reagents (e.g., Azide-PEG4-NHS) from high MW conjugates (e.g., proteins). | Rapid; good resolution between large and small molecules. | Not suitable for separating species of similar size (e.g., unreacted protein from mono-PEGylated protein). | chromatographyonline.comwaters.com |

| Reversed-Phase Chromatography (RPC) | Hydrophobicity | Separation of PEGylated species from unreacted parent molecule and isomers. | High resolution; sensitive to PEG chain length. | Peak broadening due to PEG polydispersity; complex separation mechanism. | nih.govwaters.com |

| Ion-Exchange Chromatography (IEC) | Net Charge | Separation of PEGylated proteins where PEGylation alters the overall charge. | Can separate based on the number of conjugated PEG chains if charge is altered. | Not all PEGylation reactions result in a significant charge change. | waters.com |

| 2D Liquid Chromatography (2D-LC) | Combination (e.g., SEC x RPC) | Comprehensive analysis of reaction mixtures containing high and low MW species. | Automated, high-throughput analysis from a single injection. | Requires specialized instrumentation. | chromatographyonline.com |

Bioorthogonal Click Chemistry Applications of N Azide Peg4 Derivatives

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N-(Azide-PEG4)

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction. nih.govnih.govbioclone.netvectorlabs.com It involves the reaction between an azide (B81097), such as the one present in N-(azide-PEG4), and a terminal alkyne to form a stable 1,2,3-triazole ring. wikipedia.org This reaction is known for its high yields, stereospecificity, and compatibility with a wide range of functional groups and reaction conditions, including aqueous environments. vectorlabs.comorganic-chemistry.orgglenresearch.com

Mechanistic Insights into Triazole Formation and Regioselectivity

The mechanism of CuAAC is a stepwise process that differs significantly from the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically requires high temperatures and results in a mixture of 1,4- and 1,5-regioisomers. nih.govwikipedia.orgorganic-chemistry.org The copper(I) catalyst is essential for lowering the activation barrier and controlling the regioselectivity of the reaction. nih.gov

The catalytic cycle is believed to initiate with the formation of a copper(I)-acetylide intermediate. researchgate.net The azide, including the azide moiety of N-(azide-PEG4), then coordinates to the copper center. This brings the two reactive partners into close proximity and in the correct orientation for the subsequent cycloaddition. A key step involves the formation of a six-membered copper-containing intermediate. Subsequent rearrangement and protonation lead to the exclusive formation of the 1,4-disubstituted triazole product, which is then released, regenerating the copper catalyst for the next cycle. nih.govwikipedia.org This high regioselectivity is a hallmark of the CuAAC reaction, providing a single, well-defined product isomer. nih.govorganic-chemistry.org

Role of Copper(I) Catalysts and Ligand Design in Reaction Efficiency

The active catalytic species in CuAAC is copper(I). However, Cu(I) is prone to oxidation to the more stable Cu(II) state, particularly in aqueous, aerobic environments. nih.gov Therefore, the reaction is often carried out using a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in the presence of a reducing agent like sodium ascorbate (B8700270) to generate and maintain the Cu(I) species in situ. nih.govorganic-chemistry.orgnih.gov

To enhance the efficiency of the reaction and protect sensitive biomolecules from damage caused by copper ions, various ligands are employed. glenresearch.com These ligands stabilize the Cu(I) oxidation state, prevent its disproportionation, and increase the rate of the cycloaddition. nih.govmdpi.com Tris-(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives are common ligands that have been shown to accelerate the CuAAC reaction significantly. glenresearch.com The design of these ligands is crucial for optimizing reaction kinetics and ensuring the biocompatibility of the CuAAC reaction, particularly when conjugating N-(azide-PEG4) to proteins, nucleic acids, or other biological macromolecules. nih.govvectorlabs.com

| Parameter | Description | Typical Conditions for N-(azide-PEG4) CuAAC |

| Catalyst | The active copper species required for the reaction. | Copper(I), often generated in situ from CuSO₄ with a reducing agent. |

| Reducing Agent | Maintains the copper in the active Cu(I) state. | Sodium Ascorbate. nih.govorganic-chemistry.org |

| Ligand | Stabilizes the Cu(I) catalyst and accelerates the reaction. | TBTA (Tris-(benzyltriazolylmethyl)amine) or water-soluble analogs. glenresearch.com |

| Solvent | The medium in which the reaction is performed. | Aqueous buffers (e.g., PBS), often with co-solvents like t-BuOH. mdpi.com |

| Regioselectivity | The specific isomer of the triazole product formed. | Exclusively the 1,4-disubstituted triazole. nih.govorganic-chemistry.org |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Metal-Free Systems

To circumvent the potential cytotoxicity associated with the copper catalyst in CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. nih.gov This reaction proceeds without the need for a metal catalyst, making it highly suitable for applications in living systems. vectorlabs.comresearchgate.net SPAAC relies on the high ring strain of a cyclooctyne (B158145) to react readily with an azide, such as that in N-(azide-PEG4). nih.gov

Reactivity and Design of Strained Cycloalkynes (e.g., DBCO, BCN)

The driving force for SPAAC is the release of ring strain in the cycloalkyne upon reaction with the azide. A variety of strained cyclooctynes have been designed to optimize the balance between reactivity and stability. Among the most commonly used are dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN). enamine.netbiochempeg.com

DBCO (Dibenzocyclooctyne): DBCO reagents are highly reactive towards azides due to their significant ring strain. biochempeg.com They exhibit fast reaction kinetics, allowing for rapid conjugation to azide-modified molecules like N-(azide-PEG4). vectorlabs.com

BCN (Bicyclo[6.1.0]nonyne): BCN is another popular strained alkyne known for its high reactivity and stability. enamine.netbiochempeg.com It provides a good balance between reaction speed and ease of handling. enamine.net

The design of these cycloalkynes can be further tuned by adding substituents to modify their electronic properties and steric hindrance, thereby influencing the reaction rate. nih.gov

| Cycloalkyne | Key Features | Relative Reactivity with Azides |

| DBCO | High ring strain, fast kinetics. vectorlabs.combiochempeg.com | Very High |

| BCN | Good balance of reactivity and stability. enamine.net | High |

Advantages of Bioorthogonal Conditions for N-(Azide-PEG4) Conjugation in Complex Media

The primary advantage of SPAAC for conjugating N-(azide-PEG4) is its bioorthogonality. The reaction is highly selective, proceeding efficiently in complex biological media such as cell lysates or even in living cells without interfering with native cellular processes. vectorlabs.com The absence of a toxic copper catalyst is a significant benefit for in vivo applications. vectorlabs.comresearchgate.net

Furthermore, SPAAC operates under mild, physiological conditions of temperature and pH, which helps to preserve the structure and function of sensitive biomolecules during the conjugation process. vectorlabs.com This makes SPAAC an invaluable tool for applications such as live-cell imaging, targeted drug delivery, and the specific labeling of biomolecules in their native environment. vectorlabs.com The reaction between the strained alkyne and the azide group of N-(azide-PEG4) forms a stable triazole linkage, ensuring a permanent and robust connection. nih.gov

Staudinger Ligation in N-(Azide-PEG4) Conjugation Systems

The Staudinger ligation is another powerful bioorthogonal reaction that involves the coupling of an azide with a specifically engineered phosphine (B1218219). nih.govbiosyn.com This reaction, a modification of the classic Staudinger reaction, results in the formation of a stable amide bond. biosyn.comresearchgate.net

The reaction proceeds through the formation of an aza-ylide intermediate, which then undergoes intramolecular rearrangement to yield the final amide-linked conjugate and a phosphine oxide byproduct. biosyn.com The "traceless" version of the Staudinger ligation is particularly elegant, as it ensures that no atoms from the phosphine reagent are incorporated into the final product beyond the desired linkage. biosyn.comresearchgate.net

Inverse Electron-Demand Diels-Alder (IEDDA) Reactions with N-(Azide-PEG4) Systems

The Inverse Electron-Demand Diels-Alder (IEDDA) reaction is a type of [4+2] cycloaddition between an electron-poor diene and an electron-rich dienophile. wikipedia.org This reaction is distinct from the [3+2] cycloaddition reactions that azides typically undergo, such as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The azide group of N-(azide-PEG4) does not act as a direct participant in the IEDDA reaction, which requires a diene-dienophile pair. rsc.orgnih.gov

However, N-(azide-PEG4) systems can be chemically adapted to participate in IEDDA ligations. This is achieved by first modifying the N-(azide-PEG4) molecule using one of its native click chemistry reactions to attach a suitable dienophile. For instance, the azide group can be conjugated with a strained alkyne, such as dibenzocyclooctyne (DBCO), that is also functionalized with a potent dienophile like a trans-cyclooctene (TCO). eur.nl This initial SPAAC reaction effectively converts the azide-functionalized PEG linker into a dienophile-functionalized PEG linker.

Once equipped with a reactive dienophile, the modified N-(azide-PEG4) derivative can readily undergo a subsequent, rapid IEDDA reaction with an electron-deficient diene, most commonly a tetrazine derivative. researchgate.netbiochempeg.com This two-step strategy allows researchers to leverage the exceptional kinetics and biocompatibility of the IEDDA reaction for applications involving molecules that were initially functionalized with azides. rsc.org This approach has been successfully used in pre-targeting studies, where an azide-modified antibody was conjugated to a TCO-functionalized molecule via SPAAC, preparing it for a subsequent in vivo IEDDA reaction. eur.nl

Bioconjugation Strategies Utilizing N Azide Peg4 Scaffolds

Covalent Conjugation to Biomolecules

The ability to covalently attach N-(azide-PEG4) to biomolecules with high specificity is fundamental to its utility. The azide (B81097) functionality is largely unreactive with naturally occurring functional groups in biological systems, making it an ideal bioorthogonal handle for subsequent conjugation reactions. bachem.com

A significant challenge in protein and peptide chemistry is the achievement of site-specific modification. The incorporation of unnatural amino acids (UAAs) bearing azide groups into the polypeptide chain provides a powerful solution to this challenge. This is often achieved by engineering the translational machinery of a host organism, such as E. coli or yeast, to recognize a specific codon (e.g., the amber stop codon, TAG) and insert an azide-containing UAA, such as p-azido-L-phenylalanine (pAzF), at that position. uni-konstanz.denih.gov

Once the azide-functionalized protein is expressed and purified, the azide group serves as a specific attachment point for an alkyne-derivatized N-(azide-PEG4) molecule through a click reaction. uni-konstanz.de This strategy allows for the precise, stoichiometric attachment of the PEG linker to a predetermined site on the protein surface, ensuring the production of a homogeneous population of well-defined bioconjugates. uni-konstanz.denih.gov This level of control is crucial for therapeutic applications where the location of PEGylation can significantly impact the protein's biological activity and pharmacokinetic properties. nih.gov For instance, site-specific PEGylation of human superoxide dismutase-1 (SOD) with an alkyne-containing PEG reagent has been demonstrated to yield a homogeneous product with no loss of enzymatic function. nih.gov

| Research Finding | Biomolecule | Method | Outcome |

| Site-specific PEGylation | Human Superoxide Dismutase-1 (SOD) | Incorporation of p-azidophenylalanine and subsequent click reaction with alkyne-derivatized PEG. | Homogeneous PEGylated protein with retained enzymatic activity. nih.gov |

| General PEGylation Methodology | Proteins expressed in yeast | Site-specific incorporation of p-azidophenylalanine followed by a [3+2] cycloaddition with an alkyne-derivatized PEG reagent. | Selectively PEGylated protein suitable for therapeutic applications. uni-konstanz.de |

A widely used method for attaching N-(azide-PEG4) linkers to biomolecules involves the formation of a stable amide bond. researchgate.netunimi.it This is typically achieved by reacting the primary amine groups present on the surface of proteins (e.g., the ε-amino group of lysine residues or the N-terminal α-amino group) with a derivative of N-(azide-PEG4) that has been functionalized with a carboxylic acid or, more commonly, an N-hydroxysuccinimide (NHS) ester. researchgate.netgenelink.com

NHS esters are highly reactive towards primary amines in aqueous buffers at physiological or slightly alkaline pH, forming a stable amide linkage. genelink.com This approach allows for the introduction of an azide group onto the protein surface, which can then be used for subsequent conjugation reactions. While this method is robust and widely applicable, it can lead to a heterogeneous mixture of products if the protein contains multiple reactive amine groups. researchgate.net However, for many applications, the introduction of multiple azide handles can be advantageous for creating multivalent bioconjugates.

| Functionalized N-(azide-PEG4) | Target Biomolecule Moiety | Resulting Linkage | Key Features |

| N-(Azide-PEG4)-NHS ester | Primary amines (e.g., lysine residues, N-terminus) | Amide bond | Efficient reaction in aqueous conditions, targets accessible amines. researchgate.netgenelink.com |

| N-(Azide-PEG4)-carboxylic acid | Primary amines (in the presence of a coupling agent like EDC) | Amide bond | Allows for controlled coupling, can be used when NHS ester is not suitable. |

The precise labeling and functionalization of nucleic acids are crucial for a wide range of applications in molecular biology and diagnostics. N-(azide-PEG4) scaffolds can be incorporated into DNA and RNA through the use of modified nucleotides. nih.govbiosynth.com These azide-modified nucleoside triphosphates can be incorporated into growing nucleic acid chains by polymerases during enzymatic synthesis or at the 3'-terminus using terminal deoxynucleotidyl transferase (TdT). oup.com

Once incorporated, the azide group provides a bioorthogonal handle for the attachment of various molecules, such as fluorophores, biotin, or other reporter groups, via click chemistry. nih.govbiosynth.com This method allows for the site-specific labeling of nucleic acids with high efficiency and specificity. oup.com For example, metabolic incorporation of azide-modified nucleosides into cellular DNA enables the sensitive detection of DNA replication. nih.gov

| Application | Method | Advantage |

| DNA Replication Detection | Metabolic incorporation of azide-modified nucleosides followed by click reaction with a fluorescent alkyne. | Enables imaging of azide groups in cellular DNA. nih.gov |

| 3'-Terminal DNA Labeling | Enzymatic incorporation of azide-modified nucleotides using terminal deoxynucleotidyl transferase (TdT). | Simple, modular, and efficient strategy for labeling various DNA substrates. oup.com |

| Site-Specific Nucleic Acid Labeling | Incorporation of modified nucleotides followed by reaction with a fluorophore or biotinylated conjugate. | Allows for the investigation of nucleic acid localization, structure, and dynamics. biosynth.com |

Functionalization of Carbohydrates and Lipids with N-(Azide-PEG4)

Beyond proteins and nucleic acids, N-(azide-PEG4) linkers are also valuable for the modification of other important classes of biomolecules, namely carbohydrates and lipids.

The functionalization of carbohydrates with azide groups has become a key strategy in glycobiology. springernature.com Azide-modified carbohydrates can be readily prepared and then conjugated to alkyne-functionalized molecules, including proteins, surfaces, and nanoparticles, using click chemistry. springernature.com The N-(azide-PEG4) linker can be attached to a carbohydrate, providing a spacer arm that improves the accessibility of the azide group for subsequent reactions. springernature.com This approach is instrumental in the construction of glycoconjugates for studying carbohydrate-protein interactions and other biological processes. biosynth.com For instance, an azide-functionalized naphthoxyloside has been shown to initiate the biosynthesis of soluble glycosaminoglycans (GAGs) which can then be efficiently labeled with a DBCO-containing fluorophore. nih.govacs.org

Similarly, lipids and lipid assemblies, such as liposomes and supported lipid bilayers, can be functionalized with N-(azide-PEG4). nih.gov This is often achieved by incorporating a lipid that has been chemically modified to include the azide-PEG4 moiety. These azide-functionalized lipids can then be used to attach other molecules to the surface of the lipid assembly via click chemistry. nih.gov This strategy has been employed to conjugate antibodies to the surface of lipid nanoparticles for targeted drug delivery. nih.gov

| Biomolecule Class | Functionalization Strategy | Application Example |

| Carbohydrates | Attachment of an N-(azide-PEG4) linker to a carbohydrate moiety. | Construction of glycoconjugates to study carbohydrate-protein interactions. springernature.combiosynth.com |

| Lipids | Incorporation of an N-(azide-PEG4)-modified lipid into a lipid assembly. | Conjugation of antibodies to liposomes for targeted drug delivery. nih.gov |

Development of Multi-Functional Bioconjugates and Supramolecular Assemblies

The versatility of N-(azide-PEG4) extends to the creation of complex, multi-functional bioconjugates and the construction of supramolecular assemblies. Multi-arm PEG molecules, where multiple PEG chains extend from a central core, can be functionalized with azide groups at the terminus of each arm. biochempeg.com These multi-arm azide PEGs provide a scaffold for the attachment of multiple copies of a biomolecule or for the conjugation of different types of molecules to create a single, multi-functional construct. biochempeg.com This multivalent presentation can lead to enhanced binding affinity and biological activity.

Furthermore, the principles of self-assembly can be combined with N-(azide-PEG4) chemistry to create ordered supramolecular structures. nih.gov For example, peptides functionalized with azide or alkyne groups can be cross-linked with multi-arm PEG tetra-azides to form hydrogels. acs.org These hydrogels can be designed to have tunable mechanical properties and to present specific biological signals, making them valuable materials for 3D cell culture and tissue engineering. acs.org The spontaneous organization of molecules into well-defined, non-covalently linked structures is a hallmark of supramolecular chemistry, and the incorporation of N-(azide-PEG4) provides a covalent handle to further functionalize these assemblies. nih.gov

| Application Area | Approach | Key Feature |

| Multi-Functional Bioconjugates | Use of multi-arm PEGs with terminal azide groups. | Allows for multivalent conjugation, enhancing stability and efficacy. biochempeg.com |

| Supramolecular Assemblies | Cross-linking of functionalized peptides with multi-arm azide PEGs. | Formation of hydrogels with tunable properties for applications like 3D cell culture. acs.org |

Advanced Research Applications of N Azide Peg4 Based Chemical Probes

Rational Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

The linker's characteristics—including its length, rigidity, and solubility—are pivotal in determining a PROTAC's degradation efficiency. nih.gov Polyethylene (B3416737) glycol (PEG) chains are the most common motifs incorporated into PROTAC linkers, with one study noting that 54% of reported PROTACs utilize a PEG-based linker. biochempeg.com

The inclusion of a PEG spacer offers several advantages:

Enhanced Solubility: PEG linkers are hydrophilic, which improves the water solubility of the entire PROTAC molecule, a crucial factor for bioavailability and compatibility with physiological environments. jenkemusa.comprecisepeg.com

Optimized Ternary Complex Formation: The flexibility and length of the PEG chain can be systematically adjusted to achieve the optimal distance and orientation between the target protein and the E3 ligase, which is essential for stabilizing the ternary complex and ensuring efficient ubiquitination. axispharm.comnih.gov

Improved Cell Permeability: By increasing the molecule's hydrophilicity, PEG linkers can influence cell permeability, which may improve oral absorption. jenkemusa.combiochempeg.com

The length of the PEG linker is a critical parameter that must be optimized for each specific target and E3 ligase pair. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might lead to excessive flexibility, resulting in a non-productive complex. By synthesizing PROTACs with varying PEG unit lengths (e.g., PEG2, PEG4, PEG6), researchers can systematically screen for the optimal linker length that maximizes degradation efficiency. jenkemusa.com

| Linker Type | Key Properties | Advantages in PROTACs | Disadvantages |

|---|---|---|---|

| Alkyl Chains | Hydrophobic, synthetically accessible, chemically stable. precisepeg.com | Can improve cell penetration for intracellular targets. axispharm.com | Poor aqueous solubility can limit bioavailability. precisepeg.com |

| PEG Chains | Hydrophilic, biocompatible, versatile for modification. precisepeg.com | Increases water solubility, allows for systematic length optimization, improves biocompatibility. jenkemusa.combiochempeg.com | May have reduced metabolic stability in vivo compared to alkyl linkers. nih.govprecisepeg.com |

| Rigid Linkers (e.g., Triazole, Cycloalkane) | Contain cyclic or planar elements, restrict conformation. precisepeg.com | Improve metabolic stability and may pre-organize the molecule into an active conformation. nih.govprecisepeg.com | Can be more challenging to synthesize and may limit necessary flexibility. |

The N-(azide-PEG4)-3 moiety is particularly valuable in PROTAC synthesis due to its terminal azide (B81097) group. This group serves as a chemical handle for "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govmedchemexpress.com

This modular approach allows for a highly convergent and efficient synthesis strategy. nih.gov For instance, a library of PROTACs can be rapidly generated by preparing a common intermediate, such as an E3 ligase ligand attached to an Azide-PEG4 linker. This intermediate can then be "clicked" onto various alkyne-functionalized target protein ligands. researchgate.net This method accelerates the discovery of effective PROTACs by enabling the rapid screening of different combinations of ligands, linker attachment points, and linker lengths. nih.gov

Research has demonstrated the utility of this strategy. For example, a series of potential PARP1 protein degraders were generated by conjugating an azide-functionalized linker intermediate to alkyne-modified warheads derived from niraparib or olaparib, coupled with ligands for various E3 ligases like VHL, CRBN, or MDM2. nih.gov This highlights how Azide-PEG4 serves as a crucial building block, providing the necessary spacing and solubility while enabling a robust and flexible chemical ligation strategy for assembling complex PROTAC molecules. medchemexpress.com

Antibody-Drug Conjugates (ADCs) and Conjugation to Biologics

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. nih.govmdpi.com This approach allows for the selective delivery of the toxic payload to cancer cells that express a specific surface antigen, thereby minimizing damage to healthy tissues. mdpi.comnih.gov The linker that connects the antibody to the drug is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy.

Linkers in ADCs can be broadly categorized as cleavable or non-cleavable. Non-cleavable linkers create a stable bond between the drug and the antibody. The release of the active drug relies on the complete degradation of the antibody-linker-drug conjugate within the lysosome of the target cell.

Azide-PEG4 derivatives, such as N3-PEG4-C2-NHS ester, are employed as non-cleavable linkers in the synthesis of ADCs. medchemexpress.com The PEG4 component offers key advantages in this context:

It provides a defined spacer between the antibody and the drug, which can help ensure that the drug does not interfere with the antibody's ability to bind to its target antigen.

The azide group within these linkers is typically used as a reactive handle during the synthesis and assembly of the final ADC molecule, often through click chemistry reactions. medchemexpress.com

A major challenge in ADC development is achieving a uniform drug-to-antibody ratio (DAR). Traditional conjugation methods that target native lysine or cysteine residues often result in a heterogeneous mixture of ADCs, which can complicate development and characterization. Site-specific conjugation technologies aim to overcome this by attaching the drug at a precise, predetermined location on the antibody.

The azide group is a cornerstone of many modern site-specific conjugation strategies. By introducing an azide handle onto the antibody, a drug payload functionalized with a complementary group (like an alkyne) can be attached with high efficiency and specificity via click chemistry. bioglyco.com

Several methods exist for introducing an azide group site-specifically onto an antibody:

Enzymatic Modification: Enzymes like microbial transglutaminase can be used to attach an azide-containing linker, such as azide-PEG4-NH2, to a specific glutamine residue in the antibody's Fc region. nih.gov Another approach involves enzymatic modification of the N-linked glycans in the Fc region to introduce an azide handle. bioglyco.com

Incorporation of Unnatural Amino Acids: An unnatural amino acid containing an azide group can be incorporated into the antibody's sequence during its expression in mammalian cells. This provides a unique, bioorthogonal chemical handle for subsequent conjugation with an alkyne-functionalized linker-drug component. nih.gov

These site-specific methods, enabled by the reactivity of the azide group, allow for the production of homogeneous ADCs with a precisely controlled DAR. The use of an Azide-PEG4 linker in this process not only facilitates the click reaction but also ensures that the attached payload has sufficient spacing and solubility. nih.gov

| Conjugation Strategy | Description | Role of Azide Group |

|---|---|---|

| Enzymatic (Transglutaminase) | An enzyme is used to covalently attach an azide-PEG-amine linker to a specific glutamine residue on the antibody. nih.gov | Serves as the bioorthogonal handle for subsequent click chemistry with a drug payload. |

| Glycan Engineering | The N-linked glycans on the antibody's Fc region are enzymatically modified to display an azide group. bioglyco.com | Provides a specific site for drug attachment away from the antigen-binding region. |

| Unnatural Amino Acid Incorporation | An amino acid with an azide side chain is incorporated into the antibody during protein expression. nih.gov | Creates a unique, genetically encoded conjugation site for click chemistry. |

Engineering of Nanomaterials and Surface Functionalization

The surface properties of nanomaterials dictate their interaction with biological systems. Surface functionalization is a critical step in engineering nanoparticles for biomedical applications such as targeted drug delivery, medical imaging, and biosensing. frontiersin.orgmdpi.com Modifying the surface can improve stability, reduce non-specific protein absorption, and introduce targeting capabilities. elsevierpure.comugr.es

Azide-PEG4 linkers are widely used for the surface modification of various nanomaterials, including gold nanoparticles (AuNPs) and iron oxide nanoparticles. nih.govnih.gov The functionalization process typically involves two key components of the linker:

An Anchoring Group: One end of the linker has a group that forms a stable bond with the nanoparticle surface. For example, thiols are used for gold surfaces, while phosphonic acids are used for metal oxides like iron oxide. nih.gov

A Terminal Azide Group: The other end of the PEG linker is terminated with an azide group.

This strategy creates a nanoparticle coated with a hydrophilic PEG layer, which acts as a "stealth" coating to improve colloidal stability in biological media and reduce uptake by the immune system. researchgate.net The surface is now decorated with outwardly facing azide groups, which serve as versatile and bioorthogonal handles. nih.gov These azide groups can be used to covalently attach a wide range of molecules—such as targeting ligands (e.g., folate), fluorescent dyes, or therapeutic agents—via click chemistry without altering the nanoparticle core. researchgate.netnih.gov This robust and modular approach allows for the construction of multifunctional, highly tailored nanomaterials for complex biomedical applications. nih.gov

Surface Modification of Gold Nanoparticles and Magnetic Beads

The ability to precisely control the surface chemistry of nanoparticles is paramount for their application in biomedicine and diagnostics. N-(azide-PEG4)-based linkers are instrumental in the functionalization of inorganic nanoparticles, such as gold nanoparticles (AuNPs) and magnetic beads, enhancing their stability and enabling the attachment of biomolecules.

Gold nanoparticles functionalized with azide-terminal PEGylated (N)-heterocyclic carbene (NHC) ligands exhibit exceptional colloidal stability in various biologically relevant media. nih.govmdpi.comnih.gov This stability is crucial for in vivo applications where nanoparticles are exposed to high salt concentrations and proteins that can induce aggregation. The azide groups on the surface of these stabilized AuNPs serve as versatile handles for further modification. nih.govnih.gov Through click chemistry, a wide range of molecules, including targeting ligands, drugs, and imaging agents, can be covalently attached to the nanoparticle surface. nih.govnih.gov This approach allows for the creation of multifunctional AuNPs for applications in diagnostics and targeted therapy. nih.gov For instance, alkyne-modified proteins can be conjugated to azide-functionalized AuNPs, a technique that has been used to study protein interactions and develop sensitive diagnostic assays. nih.gov

Similarly, magnetic beads are frequently used for the separation and purification of biomolecules. Surface modification with this compound provides a hydrophilic coating that minimizes non-specific protein adsorption and allows for the specific capture of alkyne-tagged biomolecules via click chemistry. researchgate.net This strategy is employed in proteomics to isolate specific proteins or protein complexes from complex cellular lysates for subsequent analysis by mass spectrometry.

| Nanomaterial | Functionalization Strategy | Key Advantages | Research Application |

| Gold Nanoparticles (AuNPs) | Attachment of azide-terminal PEGylated NHC ligands. nih.govmdpi.comnih.gov | Enhanced colloidal stability in biological media, versatile platform for bioconjugation via click chemistry. nih.govnih.gov | Development of diagnostic sensors and targeted drug delivery systems. nih.gov |

| Magnetic Beads | Surface coating with N-(azide-PEG4) linkers. researchgate.net | Reduced non-specific binding, specific capture of alkyne-modified biomolecules. researchgate.net | Immunoassays, protein purification, and cell sorting. |

Functionalization of Polymeric Nanoparticles and Micellar Systems

Polymeric nanoparticles and micellar systems are widely investigated as carriers for drug delivery due to their biocompatibility, biodegradability, and capacity to encapsulate therapeutic agents. nih.govmdpi.com The surface functionalization of these nanocarriers is critical for achieving targeted delivery and improving their pharmacokinetic profiles. This compound serves as a key component in post-formulation modification strategies for these systems.

The PEG component of the linker increases the circulation time of the nanoparticles in the bloodstream by reducing opsonization and clearance by the reticuloendothelial system. nih.gov The terminal azide group provides a site for the attachment of targeting moieties such as antibodies, peptides, or small molecules that can recognize and bind to specific cell surface receptors. mdpi.com This active targeting strategy enhances the accumulation of the drug-loaded nanoparticles at the desired site of action, thereby increasing therapeutic efficacy and reducing off-target side effects.

In micellar systems, amphiphilic block copolymers containing this compound can self-assemble in aqueous solutions to form micelles with a corona of azide groups. mdpi.com These azide-functionalized micelles can then be decorated with targeting ligands or imaging agents using click chemistry. This approach allows for the modular construction of sophisticated drug delivery vehicles with tailored properties for specific therapeutic applications. nih.govnih.gov

| Nanocarrier System | Role of this compound | Therapeutic Advantage |

| Polymeric Nanoparticles | Provides a hydrophilic shield and a reactive handle for ligand conjugation. nih.gov | Improved pharmacokinetics and targeted drug delivery. nih.gov |

| Micellar Systems | Forms an azide-functionalized corona for surface modification. mdpi.com | Modular design of targeted and traceable drug carriers. nih.govnih.gov |

Application in Biosensor Fabrication and Diagnostics

The high specificity and efficiency of click chemistry make this compound an excellent tool for the fabrication of sensitive and robust biosensors. The azide group allows for the controlled and oriented immobilization of biorecognition elements, such as antibodies, enzymes, or nucleic acids, onto sensor surfaces.

In the context of diagnostics, gold nanoparticles functionalized with azide-PEG linkers can be used to develop colorimetric biosensors. nih.gov For example, a biosensor for the detection of copper ions can be designed based on the copper(I)-catalyzed azide-alkyne cycloaddition reaction. researchgate.net In the presence of copper ions, azide-functionalized gold nanoparticles will aggregate upon the addition of a bis-alkyne linker, leading to a visible color change. This principle can be adapted for the detection of other analytes by designing recognition elements that modulate the click reaction.

Furthermore, the immobilization of azide-functionalized proteins onto solid supports like microarrays or sensor chips is a common strategy in the development of diagnostic assays. nih.gov The use of this compound ensures that the immobilized proteins are oriented in a way that preserves their biological activity, which is crucial for the sensitivity and reliability of the assay. researchgate.net

Molecular Imaging and Fluorescent Probes

Molecular imaging techniques that utilize fluorescent probes are essential for visualizing and understanding biological processes at the cellular and subcellular levels. This compound plays a critical role in the construction of sophisticated fluorescent probes for a variety of imaging applications.

Integration of N-(Azide-PEG4) with Fluorescent Dyes (e.g., Cyanine Dyes, Fluorescein) for Cellular and Subcellular Tracking

The covalent attachment of fluorescent dyes to biomolecules of interest is a fundamental technique in bioimaging. N-(azide-PEG4)-based linkers facilitate the conjugation of fluorescent dyes to proteins, nucleic acids, and other cellular components. The azide group can be reacted with an alkyne-modified biomolecule, or conversely, an alkyne-modified fluorescent dye can be attached to an azide-containing biomolecule.

Cyanine dyes, such as Cy5, are popular choices for in vivo imaging due to their emission in the near-infrared region, which allows for deeper tissue penetration and reduced autofluorescence. mdpi.combroadpharm.combroadpharm.commdpi.com N-(azide-PEG4)-Cy5 conjugates are commercially available and are widely used to label and track biomolecules in living cells and animals. The PEG4 spacer helps to maintain the fluorescence properties of the dye and the function of the labeled biomolecule.

Fluorescein (B123965) is another commonly used fluorescent dye that emits in the green region of the spectrum. researchgate.net N-(azide-PEG4)-fluorescein probes are employed for a range of applications, including fluorescence microscopy, flow cytometry, and fluorescence-based bioassays. The hydrophilic PEG linker enhances the water solubility of the often hydrophobic fluorescein dye, making it more suitable for biological applications.

| Fluorescent Dye | Conjugation Strategy | Application | Key Features of this compound |

| Cyanine Dyes (e.g., Cy5) | Click chemistry with alkyne-modified biomolecules. mdpi.combroadpharm.combroadpharm.commdpi.com | In vivo imaging, cellular tracking. | Provides solubility and spacing, near-infrared emission compatibility. |

| Fluorescein | Click chemistry with alkyne-modified biomolecules. researchgate.net | Fluorescence microscopy, flow cytometry. | Enhances water solubility of the dye. |

Förster Resonance Energy Transfer (FRET) Applications in Molecular Sensing

Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions and dynamics. It involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of FRET is highly dependent on the distance between the donor and acceptor, typically in the range of 1-10 nanometers.

This compound can be used to construct FRET-based biosensors. For example, a biomolecule can be labeled with both a donor and an acceptor fluorophore using azide-alkyne click chemistry. A conformational change in the biomolecule upon binding to its target will alter the distance between the donor and acceptor, leading to a change in the FRET signal. This principle has been applied to develop sensors for a wide range of analytes, including metal ions, small molecules, and proteins. bath.ac.uk

The PEG4 linker in this compound can be used to precisely control the distance between the FRET pair, allowing for the optimization of the sensor's dynamic range. Furthermore, the versatility of click chemistry enables the modular assembly of complex FRET probes with multiple components.

Chemical Genomics and Proteomics Investigations

Chemical genomics and proteomics aim to elucidate the function of genes and proteins on a global scale using chemical tools. nih.gov this compound and related compounds are central to many strategies in these fields, particularly those that rely on bioorthogonal chemistry.

Activity-based protein profiling (ABPP) is a powerful technique used to study the activity of enzymes in their native environment. nih.gov ABPP probes typically consist of a reactive group that covalently binds to the active site of an enzyme, a reporter tag for detection and enrichment, and a linker. The azide group of this compound can be incorporated into these probes to allow for the attachment of a reporter tag, such as biotin or a fluorescent dye, via click chemistry after the probe has reacted with its target enzyme. nih.govnih.gov This two-step labeling strategy allows for the use of small, cell-permeable probes that are less likely to interfere with enzyme activity.

In proteomics, "click chemistry" is widely used for the identification and quantification of post-translationally modified proteins and for the analysis of protein-protein interactions. nih.govgbiosciences.com For example, metabolic labeling with azide-containing sugars or amino acids allows for the incorporation of the azide group into newly synthesized glycoproteins or proteins. gbiosciences.com These azide-labeled proteins can then be selectively captured and identified using alkyne-functionalized probes. This compound can be utilized in the synthesis of these probes, providing a flexible and hydrophilic linker that improves their performance in complex biological samples.

Activity-Based Protein Profiling (ABPP) with Azide-Tagged Probes

Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic strategy used to study the functional state of entire enzyme families directly in native biological systems. nih.govuniversiteitleiden.nl This technique utilizes active site-directed chemical probes, known as activity-based probes (ABPs), to covalently label active enzymes. nih.gov A common approach in ABPP is a two-step labeling method where the azide group, often attached via a PEG linker, serves as a bioorthogonal handle. frontiersin.org

The general structure of an ABP for this two-step approach consists of a reactive group (or "warhead") that binds to the active site of a target enzyme and a reporter tag, which contains a handle for detection and enrichment. nih.gov The N-(azide-PEG4) unit is typically incorporated into the reporter tag component of the probe.

The process unfolds in two stages:

Labeling: An ABP containing an alkyne handle is introduced to a complex proteome (e.g., a cell lysate or living cells). The probe's warhead selectively forms a covalent bond with the active site of its target enzyme.

Detection: The azide-PEG4-functionalized reporter molecule (e.g., a fluorophore or biotin) is added. A click chemistry reaction, such as CuAAC, is initiated to ligate the azide-containing reporter to the alkyne-tagged enzyme-probe complex. frontiersin.orgbattelle.org

This two-step strategy, often called click chemistry-ABPP (CC-ABPP), offers significant advantages. Using a small alkyne tag on the initial probe enhances cell permeability and minimizes structural perturbation of the probe, which could otherwise affect its reactivity and selectivity. frontiersin.org The subsequent attachment of a bulkier reporter group, facilitated by the azide-PEG4 linker, allows for visualization or affinity purification of the labeled proteins for identification by mass spectrometry. frontiersin.orgbattelle.org

| Component | Function | Example Moiety |

| Reactive Group (Warhead) | Covalently binds to the active site of a target enzyme family (e.g., serine hydrolases, cysteine proteases). | Fluorophosphonate, Acrylamide |

| Linker/Spacer | Connects the warhead to the reporter tag; can be designed for specific properties. | Alkyl chain |

| Reporter Tag | Contains a bioorthogonal handle for the second-step ligation. | Terminal Alkyne |

| Detection Probe | Reacts with the reporter tag via click chemistry for visualization or purification. | N-(Azide-PEG4) -Biotin, N-(Azide-PEG4) -Fluorophore |

Metabolic Labeling for Profiling Biomolecule Synthesis and Dynamics

Metabolic labeling is a technique used to track the synthesis and dynamics of biomolecules, such as proteins, glycans, and nucleic acids, in living cells. vectorlabs.com The strategy involves introducing biosynthetic precursors containing bioorthogonal functional groups (chemical reporters) into cells. These precursors are processed by the cell's natural metabolic pathways and incorporated into newly synthesized macromolecules. vectorlabs.com

The azide group is a commonly used chemical reporter. For instance, cells can be fed with azide-modified sugars (like N-azidoacetylmannosamine, ManNAz), amino acids, or nucleosides. nih.govnih.gov Once these azide-tagged molecules are incorporated into cellular biomolecules, they can be detected by ligating them to a probe containing a complementary reactive group, typically an alkyne, via a click chemistry reaction. nih.gov

In this context, the N-(azide-PEG4) unit is not the metabolic label itself but is a critical component of the detection reagent. For example, if a biomolecule is metabolically labeled with an alkyne-containing precursor, a probe such as N-(Azide-PEG4) -biotin or N-(Azide-PEG4) -fluorophore is used for detection. The azide group on the probe reacts with the alkyne handle on the newly synthesized biomolecule, allowing for its visualization by fluorescence microscopy or its isolation for further analysis. researchgate.net This approach provides a powerful method for studying dynamic biological processes with high specificity and sensitivity. vectorlabs.com

Development of Bio-Active Scaffolds and Advanced Polymer Compounds

The azide functionality of N-(azide-PEG4)-based compounds makes them valuable building blocks in polymer chemistry, particularly for creating complex macromolecular architectures through click chemistry. biochempeg.combiochempeg.com These reactions enable the efficient synthesis of well-defined polymers with tunable properties for biomedical and materials science applications.

Synthesis of Graft Polymer Compounds and Functional Coatings

Graft copolymers are branched polymers consisting of a main polymer backbone with one or more side chains (grafts) that differ in composition or structure. mdpi.com The azide-alkyne click reaction is a highly effective method for synthesizing graft copolymers, often employing a "grafting-onto" approach. mdpi.comnih.gov

In this method, two distinct polymers are synthesized separately:

A polymer backbone containing pendant reactive groups (e.g., alkynes).

Polymer side chains terminated with the complementary reactive group (e.g., N-(azide-PEG4)-X).

The azide-terminated side chains are then "clicked" onto the alkyne-functionalized backbone, resulting in a well-defined graft copolymer. nih.gov The use of an azide-PEG4 linker can impart hydrophilicity and biocompatibility to the final material. This strategy allows for precise control over the grafting density and the length of the side chains. nih.gov